Benzyl methyl (benzyloxy)propanedioate
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Overview
Description
Benzyl methyl (benzyloxy)propanedioate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often responsible for the pleasant aromas of fruits and flowers. This compound is characterized by its benzyl and benzyloxy groups attached to a propanedioate backbone, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl methyl (benzyloxy)propanedioate can be synthesized through several methods. One common approach involves the esterification of benzyl alcohol with methyl (benzyloxy)propanedioate in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield of the desired ester.
Another method involves the transesterification of methyl (benzyloxy)propanedioate with benzyl alcohol. This reaction can be catalyzed by acids or bases and often requires the removal of the by-product (methanol) to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl (benzyloxy)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl alcohol, methyl (benzyloxy)propanediol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl methyl (benzyloxy)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of benzyl methyl (benzyloxy)propanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester and benzyloxy groups .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavors.
Methyl benzoate: An ester with a similar structure, used in perfumes and as a solvent.
Benzyl benzoate: Used in the treatment of scabies and as a plasticizer in the production of polymers.
Uniqueness
Benzyl methyl (benzyloxy)propanedioate is unique due to its combination of benzyl and benzyloxy groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62527-79-1 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-O-benzyl 1-O-methyl 2-phenylmethoxypropanedioate |
InChI |
InChI=1S/C18H18O5/c1-21-17(19)16(22-12-14-8-4-2-5-9-14)18(20)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
OBMHWEJHXZEWES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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